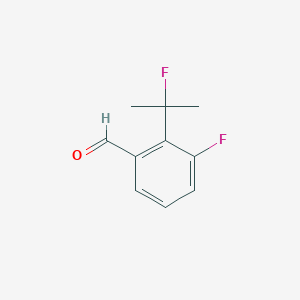
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H10F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine atoms and a fluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a chlorinated benzaldehyde is reacted with a fluorinating agent to replace the chlorine atoms with fluorine . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst like cesium fluoride to facilitate the exchange.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde may involve large-scale halogen-exchange reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluoro-2-(2-fluoropropan-2-yl)benzoic acid.
Reduction: 3-Fluoro-2-(2-fluoropropan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique fluorine substituents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition or modulation of enzyme activity and receptor signaling pathways, making the compound valuable in drug design and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to other fluorinated benzaldehydes, 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde is unique due to the presence of both fluorine atoms and a fluoropropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research.
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
3-fluoro-2-(2-fluoropropan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H10F2O/c1-10(2,12)9-7(6-13)4-3-5-8(9)11/h3-6H,1-2H3 |
InChI Key |
AVZQTCRDPPKIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


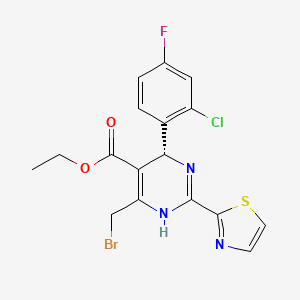
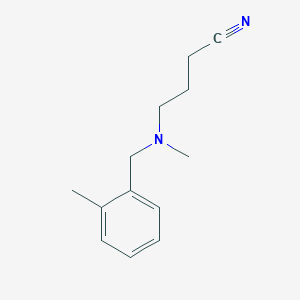
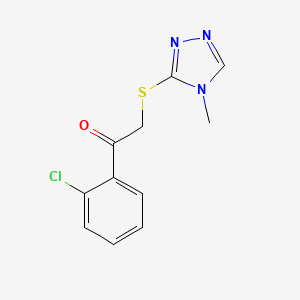
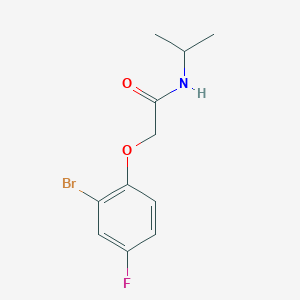
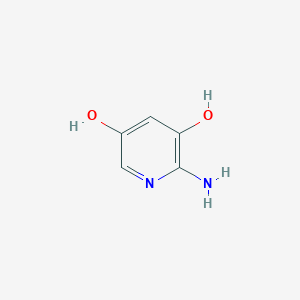

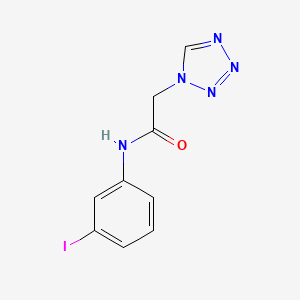



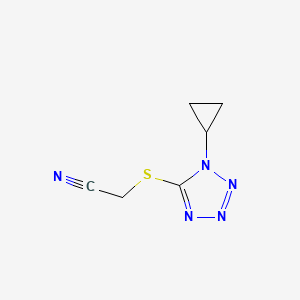
![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)


